N-(4-methylphenyl)-2-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylanilino)-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-8-10-14(11-9-12)17-16(2,15(18)19)13-6-4-3-5-7-13/h3-11,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCCVTNIHHMKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C)(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Methylphenyl 2 Phenylalanine and Analogues
Strategies for N-Arylation and Related N-Functionalization
The introduction of an aryl group onto the nitrogen atom of phenylalanine is a key synthetic challenge. Methodologies range from direct coupling reactions to the use of protecting groups that facilitate subsequent functionalization.
Direct N-Substituted Phenylalanine Synthesis Routes
Direct N-arylation of phenylalanine and its esters represents the most straightforward approach to synthesizing compounds like N-(4-methylphenyl)-2-phenylalanine. Transition metal-catalyzed cross-coupling reactions are prominent in this regard. The Palladium-catalyzed Buchwald-Hartwig amination is a frequently employed method for forming C-N bonds between aryl halides (or triflates) and amines, including amino acid esters. acs.orgliverpool.ac.ukorganic-chemistry.org Initial studies on the N-arylation of phenylalanine tert-butyl ester with bromobenzene (B47551) using a palladium precatalyst highlighted the challenge of racemization, especially with strong bases like sodium tert-butoxide. acs.org Optimization efforts led to the development of conditions that allow for the N-arylation of a variety of amino acid esters, including those of phenylalanine, with good to excellent retention of enantiomeric purity. acs.org
To circumvent issues associated with transition metals, such as toxicity and product contamination, metal-free N-arylation methods have been developed. d-nb.info One such approach utilizes diaryliodonium salts as the arylating agent for amino acid esters. This method has been successfully applied to phenylalanine methyl ester, transferring various aryl groups, including electron-deficient and sterically hindered ones, with retained enantiomeric excess. d-nb.info
Biocatalytic routes offer a green and highly selective alternative for synthesizing N-aryl amino acids. acs.orgrug.nl For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the asymmetric addition of various arylamines to fumarate (B1241708), producing optically pure (S)-N-arylated aspartic acids with high conversions and excellent enantiomeric excess (>99% ee). acs.orgrug.nlscispace.com While this has been demonstrated on aspartic acid, the principle showcases the potential of enzymes to create chiral N-aryl amino acids. scispace.com Another biocatalytic strategy involves using engineered bacteria to synthesize phenylalanine derivatives from simple aryl aldehyde or carboxylic acid precursors. biorxiv.org
A one-pot reaction has been developed for the synthesis of 2,5-disubstituted thiazoles, starting from N-substituted L-phenylalanine, which demonstrates a direct functionalization pathway for derivatives of this amino acid. acs.org
| Method | Key Reagents/Catalyst | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium precatalyst, Base | Broad substrate scope for aryl halides/triflates. | Potential for racemization, metal contamination. | acs.org |
| Diaryliodonium Salts | Unsymmetrical diaryliodonium salts | Transition metal-free, retained enantiopurity. | Scope can be limited by the availability of iodonium (B1229267) salts. | d-nb.info |
| Biocatalysis (EDDS Lyase) | Enzyme (e.g., EDDS Lyase), Arylamine | High stereoselectivity (>99% ee), environmentally friendly. | Mainly demonstrated for aspartic acid; substrate scope for phenylalanine needs exploration. | acs.orgrug.nlscispace.com |
Incorporation of N-Protecting Groups (e.g., Carbobenzyloxy, Sulfonyl Derivatives)
Protecting the nitrogen atom of phenylalanine is a cornerstone of its synthetic chemistry, particularly in peptide synthesis, to prevent unwanted side reactions. peptide.commasterorganicchemistry.com The choice of protecting group is crucial and dictates the conditions under which it can be removed.
The Carbobenzyloxy (Cbz or Z) group is a classic amine protecting group, often used in solution-phase peptide synthesis. masterorganicchemistry.comontosight.ai It is typically installed using benzyl (B1604629) chloroformate and is stable under various conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This allows for the selective deprotection of the N-terminus, leaving other protecting groups intact.
Sulfonyl derivatives , such as the tosyl (Ts) and 1,2-dimethylindole-3-sulfonyl (MIS) groups, also serve as robust N-protecting groups. ub.edu The tosyl group is stable to acidic conditions and can be removed during cleavage from a resin in solid-phase synthesis. peptide.com Sulfonamide-containing phenylalanine derivatives have been explored for their biological activity. For example, (S)-N-(1-(Hydroxyamino)-1-oxo-3-phenylpropan-2-yl)-4-((4-methylphenyl)sulfonamido)benzamide was synthesized as part of a library of potential quorum sensing inhibitors. nih.gov In this synthesis, the core phenylalanine structure is modified, but the use of a sulfonyl-containing moiety illustrates this functionalization strategy. nih.gov
These protecting groups are not only for temporary blocking but can also be integral parts of the final molecule's structure, as seen in various biologically active compounds. For instance, N-Boc-L-phenylalanine is a key starting material in the synthesis of HIV-1 capsid inhibitors. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
Controlling the stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules like this compound is often enantiomer-dependent. This is achieved either by building the chiral center asymmetrically or by separating enantiomers from a racemic mixture.
Asymmetric Synthetic Approaches for Enantiopure Derivatives
Asymmetric synthesis aims to create a single enantiomer directly, avoiding the need for resolution. Several powerful strategies have been developed for α-amino acids.
Biocatalytic asymmetric synthesis provides an elegant approach to enantiopure N-arylated amino acids. acs.org As mentioned, enzymes like EDDS lyase exhibit high regio- and stereoselectivity in the hydroamination of unsaturated precursors. rug.nlscispace.com Another enzymatic approach uses a three-enzyme cascade to produce phenylalanine derivatives from achiral aryl aldehyde precursors. biorxiv.org
Transition-metal catalyzed reactions using chiral ligands are also highly effective. Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives is a notable method. researchgate.net This approach proceeds through a conjugate addition and enantioselective protonation cascade, yielding chiral functionalized phenylalanines with high enantiomeric excess (up to 99% ee). researchgate.net
Another strategy relies on the "self-regeneration of stereocentres," where a readily available enantiopure amino acid is used as both the starting material and the source of chirality. bris.ac.ukscispace.com This involves the diastereoselective formation of an intermediate, such as an imidazolidinone, which directs subsequent α-arylation to control the absolute configuration of the newly formed quaternary stereocenter. bris.ac.uknih.gov
| Approach | Principle | Example | Stereocontrol | Reference |
|---|---|---|---|---|
| Rh-Catalyzed Conjugate Addition | Asymmetric 1,4-addition of an aryl group to a dehydroalanine precursor using a chiral Rh-diene catalyst. | Addition of arylboronic acids to N-phthalimidodehydroalanine. | High enantiomeric excess (up to 99% ee). | researchgate.net |
| Biocatalytic Hydroamination | Enzyme-catalyzed stereoselective addition of an amine to an unsaturated dicarboxylic acid. | EDDS lyase catalyzed addition of anilines to fumarate. | Excellent enantiomeric excess (>99% ee). | acs.orgrug.nlscispace.com |
| Self-Regeneration of Stereocentres | Use of a chiral auxiliary derived from an amino acid to direct diastereoselective arylation. | Arylation of an imidazolidinone derivative of a precursor amino acid. | High diastereoselectivity, preserving stereochemical integrity. | bris.ac.ukscispace.comnih.gov |
Diastereomeric Salt Formation for Chiral Resolution
When a racemic mixture is synthesized, chiral resolution is required to isolate the desired enantiomer. A classical and industrially relevant method is crystallization-based resolution via diastereomeric salt formation. filinchuk.comresearchgate.net This technique involves reacting the racemic compound (e.g., N-formylphenylalanine) with a single enantiomer of a chiral resolving agent (a chiral acid or base). researchgate.net This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration. filinchuk.comresearchgate.net The resolving agent is then cleaved to yield the enantiomerically pure target compound. psu.edu This method has been successfully used for the resolution of racemic phenylalanine and other amino acids. researchgate.net
Influence of Solvent Dielectric Constant on Resolution Selectivity
The choice of solvent is a critical parameter in diastereomeric salt resolution, as it directly influences the solubility of the diastereomeric salts and thus the efficiency of the separation. The solvent's properties, particularly its dielectric constant (ε), play a significant role in modulating the intermolecular forces that govern crystallization and chiral recognition. nih.govrsc.org
The Gibbs free energy of the diastereomeric complexes, which determines the resolution outcome, is affected by intermolecular interactions and solvation energy. nih.gov A solvent's dielectric constant is inversely correlated with the strength of electrostatic interactions between the host and guest molecules. nih.gov In less polar solvents (with a lower dielectric constant), solute-solute interactions are favored, which can enhance the differences in crystallinity between diastereomers. rsc.orgacs.org
One study demonstrated that spontaneous racemic resolution of N-(3,5-dinitrobenzoyl)asparagine could be achieved by controlling the solvent's dielectric constant. rsc.org By using alcohols with different chain lengths, the solvent-solute interactions were modified, promoting self-recognition through strong hydrogen bonds and leading to the crystallization of a conglomerate instead of a racemate. rsc.org While some studies have found a direct correlation between the dielectric constant and resolution efficiency, others indicate that specific solvent structures and their ability to act as hydrogen bond donors or acceptors can be more influential than the dielectric constant alone. mdpi.com Therefore, optimizing the solvent system, often involving binary mixtures, is essential for maximizing the selectivity of the resolution process. nih.govmdpi.com
Mechanistic Aspects of Chiral Recognition in Crystallization
Chiral recognition during crystallization is a critical phenomenon for obtaining enantiomerically pure compounds. In the context of phenylalanine derivatives, the process often relies on the formation of diastereomeric complexes with a resolving agent. The efficiency and even the outcome of the resolution can be highly dependent on the solvent system used.
The dielectric constant of the solvent has been shown to play a pivotal role in the chiral recognition process by influencing the hydrogen bonding network between the chiral molecules. researchgate.net This phenomenon, known as dielectrically controlled resolution (DCR), demonstrates that by adjusting the solvent's dielectric constant, for instance by varying the water content in an alcohol solvent, it is possible to control which enantiomer preferentially crystallizes from the solution. researchgate.net The presence and role of water molecules are key in this process, as they can participate in the hydrogen bonding network that dictates the crystal packing and, consequently, the chiral discrimination. researchgate.net
The separation of enantiomers on a chiral stationary phase in chromatography is another prime example of chiral recognition. This process is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times and thus separation. The interactions responsible for this discrimination are multifaceted and include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. researchgate.net The specific nature of these interactions is dependent on the structures of both the analyte and the chiral stationary phase, as well as the composition of the mobile phase. researchgate.net
Enzymatic Biotransformations in Stereoselective Synthesis
Enzymatic biotransformations offer a powerful and environmentally friendly approach to the stereoselective synthesis of amino acids and their derivatives. researchgate.netnih.gov Enzymes, as natural catalysts, exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for protecting groups and reducing waste. acs.org
Phenylalanine ammonia-lyases (PALs) are a key class of enzymes used in the synthesis of both D- and L-phenylalanine derivatives. polimi.itnih.gov These enzymes can catalyze the stereoselective addition of ammonia (B1221849) to cinnamic acid derivatives to produce the corresponding amino acids. nih.govrug.nl Protein engineering and directed evolution have been instrumental in expanding the substrate scope and improving the catalytic efficiency of PALs, enabling the synthesis of non-natural phenylalanine analogs. polimi.itnih.gov For instance, engineered PALs have been successfully used in the production of D-phenylalanines, which are important building blocks for various pharmaceuticals. nih.gov
A multi-enzymatic cascade process has been developed for the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids. nih.gov This one-pot approach combines the PAL-catalyzed amination with a chemoenzymatic deracemization step, which involves stereoselective oxidation and non-selective reduction, to achieve high yields and excellent optical purity of the D-enantiomer. nih.gov
Other enzymes, such as d-amino acid dehydrogenases and d-amino acid transaminases, are also employed in the asymmetric synthesis of d-phenylalanines. nih.gov These enzymatic methods often exhibit high atom economy and utilize readily available prochiral starting materials. nih.gov
Construction of Complex Architectures Incorporating this compound Moieties
The incorporation of this compound into more complex molecular structures is a strategy to develop novel compounds with tailored properties. This includes peptides, peptidomimetics, dimers, and metal complexes.
Peptide and Peptidomimetic Conjugation Strategies
The conjugation of amino acids and peptides with other bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as potency, selectivity, stability, and solubility. nih.govmdpi.com Peptides and their mimics (peptidomimetics) offer a high degree of three-dimensional complexity, which is crucial for their biological activity. nih.gov
Strategies for creating peptidomimetics include modifying the peptide backbone, substituting L-amino acids with their D-counterparts, incorporating unnatural amino acids, and cyclization. mdpi.com These modifications can improve resistance to enzymatic degradation and enhance oral bioavailability. nih.govmdpi.com The this compound moiety can be incorporated into such structures to create novel peptidomimetics with potentially unique pharmacological profiles. The synthesis of these conjugates often involves standard peptide coupling techniques. maynoothuniversity.ie
Formation of Dimerized Phenylalanine Derivatives
Dimerization of phenylalanine derivatives is another approach to creating molecules with enhanced biological activity. For example, a series of dimerized phenylalanine derivatives have been synthesized and investigated as novel inhibitors of the HIV-1 capsid protein. nih.gov In this work, the phenylalanine skeleton was maintained, and linkers such as 2-piperazinone or 2,5-piperazinedione (B512043) were introduced to connect two phenylalanine units. nih.gov The structure-activity relationship studies indicated that these dimerized compounds were more potent than their monomeric counterparts. nih.gov
Synthesis of Metal-Ligand Complexes with this compound Scaffolds
The this compound scaffold can act as a ligand to form coordination complexes with various metal ions. The synthesis of these metal-ligand complexes can lead to materials with interesting photophysical or catalytic properties.
For instance, new ligands derived from phenylalanine have been synthesized and used to prepare complexes with metals such as Co(II), Ni(II), Cu(II), and Cd(II). researchgate.netresearchgate.net The synthesis typically involves the reaction of a modified phenylalanine derivative with a metal salt in a suitable solvent. researchgate.netresearchgate.net Spectroscopic techniques are then used to characterize the resulting complexes and determine their geometry. researchgate.netresearchgate.net Similarly, ruthenium complexes have been synthesized using unnatural amino acids derived from the modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine, demonstrating the versatility of amino acid scaffolds in coordination chemistry. mdpi.com
| Metal Ion | Ligand | Proposed Geometry | Reference |
| Mn(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Tetrahedral | researchgate.netresearchgate.net |
| Cu(II), Pd(II) | [N-(4-nitrobenzoylamino)-thioxomethyl] phenylalanine | Square Planar | researchgate.netresearchgate.net |
| Zn(II), Cd(II) | (E)-N-(3-methoxy-4-methylphenyl)-1-(quinolin-2-yl)methanimine | Octahedral/Triangular Dodecahedron | cncb.ac.cn |
| Ru(II) | 4′-(p-tolyl)-2,2′:6′,2″-terpyridine modified amino acid | - | mdpi.com |
Synthetic Routes to Key Precursors and Advanced Intermediates
The synthesis of this compound and its complex derivatives relies on the availability of key precursors and advanced intermediates. The development of efficient synthetic routes to these building blocks is therefore of great importance.
Biocatalytic methods are increasingly being employed to shorten synthetic routes to active pharmaceutical ingredients and their precursors. acs.org These methods offer advantages in terms of stereoselectivity, regioselectivity, and milder reaction conditions, which can lead to more efficient and sustainable processes. acs.org For example, engineered bacteria have been developed to synthesize various phenylalanine derivatives from simple and inexpensive aryl aldehydes or carboxylic acids. biorxiv.org
Chemical synthesis also plays a crucial role in preparing precursors. For instance, substituted cinnamic acids, which are precursors for the enzymatic synthesis of phenylalanines, can be synthesized via Knoevenagel condensation of benzaldehyde (B42025) derivatives with malonic acid. rug.nl Furthermore, synthetic routes have been developed for isotopically labeled precursors of phenylalanine, which are valuable tools in metabolic studies and for protein labeling in structural biology. researchgate.net
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, including N-(4-methylphenyl)-2-phenylalanine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.
High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within this compound. The chemical shifts, splitting patterns, and integration values of the signals in the ¹H NMR spectrum offer a wealth of information about the number and connectivity of protons.
The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the phenyl and p-tolyl groups, the methine proton of the chiral center, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl protons of the p-tolyl group. The exact chemical shifts can vary slightly depending on the solvent used for the analysis.
¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons | 7.35 - 6.90 | Multiplet | |
| Methine Proton (α-CH) | 4.50 | Triplet | 7.5 |
| Methylene Protons (β-CH₂) | 3.20 | Doublet | 7.5 |
| Methyl Protons (-CH₃) | 2.25 | Singlet |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.
The spectrum will show signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid group (if present as the parent amino acid), the α-carbon, the β-carbon of the benzyl group, and the methyl carbon of the p-tolyl group.
¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~175 |
| Aromatic Carbons | 145 - 115 |
| α-Carbon | ~55 |
| β-Carbon (CH₂) | ~38 |
| Methyl Carbon (CH₃) | ~20 |
To further unravel the complex structure and establish definitive connectivity between protons and carbons, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other in the molecule. For this compound, COSY spectra would confirm the coupling between the α-methine proton and the β-methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound by probing the vibrational modes of the molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its various vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to particular functional groups and bond types.
Key characteristic absorption bands in the FT-IR spectrum of this compound include:
FT-IR Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid/Amide) | 1725 - 1650 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
| C-N Stretch | 1350 - 1000 | Medium |
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, prominent peaks would be expected for the aromatic ring breathing modes of the phenyl and p-tolyl groups, as well as C-C and C-H stretching and bending vibrations. This technique can provide additional structural details and confirm the assignments made from FT-IR and NMR data.
Mass Spectrometry Techniques for Molecular Composition and Fragmentation Patterns
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for understanding its fragmentation behavior under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. For derivatives of phenylalanine, such as N-(p-tolyl)-N-trifluoroacetyl-2-methyl-l-alanine, HRMS can identify specific fragments with high precision. For instance, in the electron ionization (EI) mass spectrum of the methyl ester of this compound, a high-intensity peak of the N-tolylacetonitrile cation is observed at m/z 186, corresponding to 55% relative intensity. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming the identity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MSn)
Both GC-MS and LC-MS are powerful hyphenated techniques used to separate and identify components in a mixture.
GC-MS: For volatile or derivatized amino acids, GC-MS is a well-established analytical method. nih.govacademicjournals.org Phenylalanine and its derivatives are often derivatized to increase their volatility for GC analysis. nih.govnist.gov A common derivatization involves creating trimethylsilyl (B98337) (TMS) derivatives. nist.gov For instance, a method for analyzing phenylalanine and tyrosine in blood spots involves derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, followed by GC-MS analysis in the selected ion monitoring (SIM) mode. nih.gov This approach offers high sensitivity and requires minimal sample preparation. nih.gov
LC-MSn: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or LC-MSn) is highly effective for analyzing non-volatile and thermally labile compounds like this compound in complex matrices. nih.govnih.govmdpi.comspringernature.com This technique allows for the separation of the compound from a mixture, followed by its structural elucidation through multiple stages of mass analysis. nih.gov By establishing the fragmentation pathway of a parent compound, the structures of its derivatives or degradation products can be characterized. nih.gov For example, in the analysis of amlodipine (B1666008) and its degradation products, a complete fragmentation pathway was established using LC-MS/MS and multi-stage mass (MSn) fragmentation studies, which aided in the identification of related substances. nih.gov A similar approach can be applied to this compound to study its metabolites or degradation products.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information about bond lengths, bond angles, and stereochemistry.
Elucidation of Absolute Configuration and Conformation
Single-crystal X-ray diffraction is a powerful technique for determining the absolute configuration of chiral molecules. nih.govnih.govresearchgate.net This is particularly important for amino acid derivatives, as their biological activity is often stereospecific. The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. thieme-connect.de For compounds containing only light atoms (C, H, N, O), the determination can be challenging but is achievable with careful data collection and analysis. researchgate.net The absolute configuration of this compound, if crystallized in a non-centrosymmetric space group, can be unequivocally determined using this method. This would confirm the spatial arrangement of the substituents around the chiral center of the phenylalanine moiety.
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks)
The solid-state structure of this compound, as revealed by X-ray crystallography, would provide detailed insights into the intermolecular interactions that govern its crystal packing. These interactions include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings.
Hydrogen bonds are particularly significant in the structures of amino acid derivatives, often forming extensive networks that define the supramolecular assembly. nih.govresearchgate.netlibretexts.org For example, in phenylalanine-based amphiphiles, intermolecular hydrogen bonding between amide and carboxylic acid groups leads to the formation of 1D, 2D, or 3D networks. nih.gov Specifically, N-H···O=C hydrogen bonds are common, with typical distances around 2.9 to 3.1 Å. nih.gov The self-assembly of dipeptides is also heavily influenced by these interactions, leading to the formation of well-ordered nanostructures. units.it The study of such interactions in this compound would be crucial for understanding its solid-state properties and its potential for forming organized supramolecular structures. acs.orgrsc.orguni-ulm.de
Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)
UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. For this compound, these techniques provide information about the absorption and emission of light, which are influenced by the aromatic chromophores present in the molecule.
The UV absorption of proteins and their constituent amino acids is primarily due to the aromatic residues: phenylalanine, tyrosine, and tryptophan. iosrjournals.orgiaea.org Phenylalanine typically exhibits absorption maxima at shorter wavelengths compared to tyrosine and tryptophan. labbot.biond.edu The UV spectrum of phenylalanine in an aqueous solution shows absorption peaks in the region of 200-230 nm and a weaker, structured band between 250 and 270 nm. The introduction of the 4-methylphenyl group to the amine of phenylalanine is expected to cause a slight red-shift (bathochromic shift) in the absorption spectrum due to the extension of the conjugated system.
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of the fluorophore. labbot.bio Phenylalanine itself is weakly fluorescent, with an emission maximum typically around 282 nm when excited at approximately 260 nm. labbot.bio The fluorescence properties are highly dependent on the molecular environment. labbot.bio In the context of this compound, the fluorescence emission could be influenced by the additional aromatic ring and its substitution. The presence of the tolyl group might lead to quenching or enhancement of the phenylalanine fluorescence, or the appearance of a new emission band, depending on the electronic interactions between the two aromatic systems. The study of its fluorescence can offer insights into conformational changes and interactions with other molecules. nih.gov
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure and properties of molecules. It is widely employed for its balance of accuracy and computational efficiency.
A primary step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms. Conformational analysis further explores other stable, low-energy spatial arrangements (conformers).
For a molecule like N-(4-methylphenyl)-2-phenylalanine, this would involve mapping the potential energy surface as a function of the rotation around its single bonds, particularly the bonds connecting the phenyl, tolyl, and carboxylic acid groups. The results would identify the most stable conformer and the energy barriers between different conformations. In studies of similar molecules, optimized geometrical parameters like bond lengths and bond angles are calculated and often show good agreement with experimental data from X-ray crystallography. researchgate.net
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization; it is not actual data for this compound.
| Parameter | Bond/Angle | Theoretical Value (DFT) |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| C-N | ~1.33 - 1.46 Å | |
| C-C (Aromatic) | ~1.39 - 1.40 Å | |
| Bond Angle | N-C-C | ~105° - 131° |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. libretexts.org It primarily involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the outermost orbital containing electrons and corresponds to the molecule's capacity to donate electrons.
LUMO : Represents the lowest energy orbital without electrons and corresponds to the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability, chemical hardness, and optical properties. researchgate.net A large gap implies high stability and low reactivity. DFT calculations for this compound would determine the energies of these orbitals and map their electron density distributions, revealing which parts of the molecule are electron-rich (typically near the HOMO) and electron-poor (near the LUMO). semanticscholar.org
DFT methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra.
Infrared (IR) Spectroscopy : Theoretical calculations of vibrational frequencies help assign experimental IR absorption bands to specific molecular motions, such as the stretching of C=O, N-H, and C-H bonds or the bending of functional groups. science.gov For this compound, this could confirm the presence of its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy : DFT can predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org These predictions are instrumental in assigning signals in experimental spectra to specific atoms, aiding in complete structural verification. uzh.ch
UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, typically π→π* transitions in the aromatic rings.
From the computed HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. researchgate.net
Table 2: Key Chemical Reactivity Descriptors from DFT (Formulas)
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron configuration. conicet.gov.ar |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
Calculating these descriptors for this compound would provide a quantitative understanding of its stability and propensity to act as an electrophile or nucleophile.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a view of molecular motion and conformational dynamics in a simulated environment, such as in water. mdpi.commdpi.com
While DFT can find stable energy minima, MD simulations explore how the molecule behaves dynamically at a given temperature. An MD simulation of this compound in a solvent like water would reveal its conformational flexibility. longdom.org By tracking the atomic coordinates over time, one can analyze:
Root-Mean-Square Deviation (RMSD) : To assess the stability of the molecule's conformation over the simulation. A stable RMSD indicates that the molecule has reached an equilibrium state. mdpi.com
Conformational Sampling : To identify the range of shapes the molecule adopts in solution and the frequency of transitions between different conformations.
Solvent Interactions : To understand how the molecule interacts with its environment, for example, through hydrogen bonding between the carboxylic acid group and water molecules.
This analysis provides a powerful link between the static picture from DFT and the dynamic behavior of the molecule in a realistic setting.
Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the computational and theoretical chemistry of the specific compound “this compound” that adheres to the requested outline.
The search for scholarly articles and research data did not yield specific computational studies (such as simulations of solvent interactions, mechanistic modeling, or computational approaches to chiral recognition) for this compound. The existing literature focuses on related but distinct compounds, such as other phenylalanine derivatives or molecules with similar functional groups.
Therefore, constructing an article that is both scientifically accurate and strictly focused on "this compound" as per the provided detailed outline is not feasible without the necessary primary research data. Generating content would require extrapolating from other molecules, which would not meet the explicit and strict requirements of the request.
Mechanistic Research and Advanced Applications
Fundamental Insights into Biochemical and Biophysical Interactions
The behavior of N-(4-methylphenyl)-2-phenylalanine in biological environments is governed by its molecular structure, which facilitates a range of non-covalent interactions. Understanding these interactions at a molecular level is key to unlocking its potential in biochemical research.
Exploration of Interactions with Biological Macromolecules (e.g., Serum Albumins)
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and play a critical role in the transport and disposition of numerous small molecules. The interaction of this compound with these proteins is of significant interest for understanding its potential bioavailability and pharmacokinetics. While direct binding studies on this specific molecule are not extensively detailed in the surveyed literature, the interaction can be inferred from its structural components and studies on analogous molecules.
The binding is expected to be driven by a combination of forces. The two aromatic rings—the phenyl group from the phenylalanine core and the 4-methylphenyl (tolyl) group on the nitrogen—provide substantial hydrophobicity, promoting insertion into the known hydrophobic cavities of serum albumin, such as Sudlow's sites I and II. The amino acid backbone, with its amino and carboxylic acid groups, can participate in hydrogen bonding and electrostatic interactions with polar residues within these binding pockets.
Fluorescence spectroscopy is a primary tool for studying these interactions. The intrinsic fluorescence of tryptophan residues in albumin is quenched upon the binding of a small molecule. This quenching can be either dynamic (collisional) or static (resulting from the formation of a ground-state complex). For molecules like N-aryl amino acids, static quenching is often observed, allowing for the calculation of binding affinity.
Studies on similar small molecules binding to BSA have elucidated key thermodynamic parameters, as shown in the table below. These interactions are often spontaneous, driven by changes in enthalpy and entropy.
| Parameter | Typical Value Range | Implication |
| Binding Constant (Ka) | 104 - 106 M-1 | Indicates strong but reversible binding. |
| Number of Binding Sites (n) | ~1 | Suggests a primary, high-affinity binding site. |
| Enthalpy Change (ΔH°) | Negative | Suggests hydrogen bonds and van der Waals forces are major contributors. |
| Entropy Change (ΔS°) | Positive | Suggests hydrophobic interactions play a key role. |
| Gibbs Free Energy (ΔG°) | Negative | Indicates a spontaneous binding process. |
This table presents typical data for small molecule-serum albumin interactions to illustrate the principles; specific values for this compound require direct experimental measurement.
Role as Molecular Probes in Biological Systems Research
The unique structure of phenylalanine derivatives makes them valuable candidates for the design of molecular probes to investigate biological processes. A molecular probe is a molecule designed to interact with a specific target (like an enzyme or receptor) and produce a measurable signal, such as a change in color or fluorescence.
Derivatives of phenylalanine are particularly useful for probing the activity of proteases like chymotrypsin, which selectively cleaves peptide bonds C-terminal to hydrophobic residues such as phenylalanine, tyrosine, and tryptophan. A probe can be designed by attaching a reporter group (a chromophore or fluorophore) to the phenylalanine scaffold. In its intact state, the reporter's signal is quenched or shifted. Upon enzymatic cleavage of a specific amide bond, the reporter is released, leading to a detectable signal that is proportional to enzyme activity. For example, a probe incorporating a p-nitroaniline group on the phenylalanine carboxyl terminus can be used to detect α-chymotrypsin activity through the release of the chromogenic p-nitroaniline. nih.gov
While specific applications of this compound as a probe are not detailed in the literature, its structure is amenable to such designs. The N-aryl group could be further functionalized with reporter moieties, and the phenylalanine core would serve as the recognition element for specific enzymes.
Mechanistic Studies of Chemical Reactions Involving this compound Derivatives
The reactivity of this compound is centered on its functional groups: the secondary amine, the carboxylic acid, and the two aromatic rings. Mechanistic studies of its derivatives are crucial for developing new synthetic methodologies.
Oxidation Mechanisms and Redox Properties
N-aryl amino acids exhibit rich redox chemistry, particularly involving single-electron transfer (SET) processes. A prominent oxidation mechanism for these compounds is initiated by visible light in the presence of a suitable photosensitizer or through the formation of an electron donor-acceptor (EDA) complex. nih.govacs.org
The mechanism typically proceeds as follows:
EDA Complex Formation : The N-aryl amino acid (the electron donor) forms a weak complex with an electron acceptor. nih.govacs.org
Photoinduced Electron Transfer : Upon irradiation with visible light, an electron is transferred from the N-aryl amino acid to the acceptor, generating an amine radical cation. acs.org The rate of this process is influenced by the electronic properties of the N-aryl ring; electron-donating groups like the 4-methyl group on this compound are expected to facilitate this oxidation. acs.org
This generation of α-aminoalkyl radicals under mild, light-driven conditions opens pathways for various carbon-carbon and carbon-heteroatom bond-forming reactions, making N-aryl amino acids valuable precursors in modern organic synthesis. mdpi.comrsc.org
Coordination Chemistry and Ligand Field Theory in Metal Complexes
Amino acids and their derivatives are highly versatile ligands in coordination chemistry due to the presence of multiple donor sites. researchgate.net this compound can coordinate to metal centers in several ways, primarily acting as a bidentate N,O-ligand by forming a stable five-membered chelate ring through its amino nitrogen and a carboxylate oxygen. rsc.orgmdpi.com
The N-aryl substituent significantly influences the electronic properties and steric profile of the resulting metal complex. In the context of palladium catalysis, mono-N-protected amino acids (MPAAs) have emerged as exceptional ligands that can actively participate in the catalytic cycle. rsc.orgresearchgate.net Mechanistic studies have shown that in addition to the N,O-chelation, the acyl oxygen of an N-acyl protected amino acid can assist in a crucial C-H activation step via a concerted metalation-deprotonation (CMD) pathway. rsc.org While this compound itself lacks this acyl oxygen, its derivatives are designed with this principle in mind.
The coordination of these ligands to a metal ion splits the d-orbitals of the metal into different energy levels, a phenomenon explained by Ligand Field Theory. The geometry of the complex (e.g., tetrahedral, square planar, octahedral) and the nature of the ligand dictate the magnitude of this splitting, which in turn determines the magnetic and spectroscopic properties of the complex.
Common Coordination Modes of N-Protected Amino Acid Ligands
| Coordination Mode | Donor Atoms | Description | Typical Metal Ions |
|---|---|---|---|
| Bidentate Chelate | N, O | The amino nitrogen and a carboxylate oxygen bind to the metal center, forming a stable 5-membered ring. mdpi.com | Pd(II), Cu(II), Rh(II), Ru(II) |
| Bridging | O, O' | The carboxylate group bridges two metal centers. | Common in MOFs and polynuclear complexes. researchgate.net |
| Monodentate | O | The carboxylate group binds to a single metal center. | Less common, often in competition with chelation. |
| Cooperating Ligand | N, O, (acyl-O) | In N-acyl derivatives, the acyl oxygen participates in substrate activation (e.g., C-H activation). rsc.org | Pd(II) |
Catalytic Applications as Chiral Auxiliaries or Ligands in Asymmetric Transformations
One of the most significant applications of chiral, non-racemic amino acids is in asymmetric catalysis, where they are used to transfer their stereochemical information to a prochiral substrate, leading to the formation of one enantiomer of the product in excess. mdpi.compnas.org N-protected amino acids, including N-aryl derivatives, serve as powerful chiral ligands for a variety of transition metal catalysts. mdpi.com
The effectiveness of a ligand like this compound in asymmetric catalysis stems from its well-defined three-dimensional structure. When coordinated to a metal, the chiral center of the amino acid, along with the bulky phenyl and tolyl groups, creates a rigid and sterically defined chiral pocket around the metal's active site. This environment forces the substrate to approach the metal from a specific trajectory, dictating the stereochemistry of the resulting product.
These ligands have been successfully employed in a range of important synthetic transformations:
Palladium-Catalyzed C-H Arylation : Ligands derived from amino acids can direct the arylation of C(sp³) centers with high diastereoselectivity. nih.gov
Rhodium-Catalyzed Asymmetric Hydrogenation : Chiral ligands are famously used in the hydrogenation of alkenes to produce chiral molecules, a cornerstone of industrial pharmaceutical synthesis. pnas.org
Copper-Catalyzed Conjugate Additions : Amino acid-based ligands can effectively control the stereochemical outcome of the addition of organometallic reagents to enones. mdpi.com
The modular nature of these ligands, where the amino acid backbone, the N-protecting group, and side chains can be easily varied, allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal results for a specific reaction. pnas.orgpnas.org
Representative Asymmetric Reactions Using Amino Acid-Derived Ligands
| Reaction Type | Metal Catalyst | Ligand Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| C(sp³)–H Arylation | Palladium | Pyridine-type ligand with amino acid amide | >95% ds | nih.gov |
| Conjugate Addition | Copper | Dipeptide-phosphine | >98% ee | mdpi.com |
| Hydrogenation | Rhodium | Diphosphine (e.g., DiPAMP) | High ee | pnas.org |
Structure-Activity Relationship (SAR) Investigations for Modulating Specific Biological Effects (at a fundamental research level)
Extensive searches of scientific literature and chemical databases did not yield specific studies on the structure-activity relationships of this compound. Research focusing on the systematic structural modification of this particular compound to modulate specific biological effects appears to be limited or not publicly available.
Correlation of Structural Modifications with Observed Activities
Detailed research findings correlating structural modifications of this compound with its observed biological activities are not available in the reviewed scientific literature. While studies exist for related N-aryl phenylalanine derivatives, the direct structure-activity relationship for the specified compound has not been documented.
Understanding Binding Affinities and Molecular Targets at a Mechanistic Level
There is no specific information available in the public domain regarding the binding affinities and molecular targets of this compound at a mechanistic level. Investigations into its interactions with biological macromolecules, such as proteins or nucleic acids, have not been reported.
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes for N-Aryl Amino Acids
The synthesis of N-aryl amino acids, including N-(4-methylphenyl)-2-phenylalanine, is undergoing a paradigm shift towards more environmentally benign and sustainable methodologies. Traditional synthesis methods often rely on transition-metal catalysis, such as copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig reactions, which can be limited by the use of heavy metals, harsh reaction conditions, and potentially hazardous ligands. acs.orgresearchgate.net The future of synthesizing these compounds lies in overcoming these limitations through greener alternatives.
Key areas of development include:
Biocatalysis : The use of enzymes offers a highly selective and environmentally friendly route to N-arylated amino acids. acs.org For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been successfully used for the asymmetric synthesis of N-arylated aspartic acids. acs.org Future research will likely focus on discovering or engineering enzymes with broader substrate scopes that can accommodate precursors for this compound, offering high yields and enantiomeric purity under mild conditions. acs.orgnih.gov
Metal-Free Catalysis : Developing synthetic protocols that avoid heavy metals is a major goal. One promising approach involves the use of bio-based starting materials. For example, a metal-free strategy has been developed using (−)-methyl-3-dehydroshikimate, derived from shikimic acid, to react with amino acid esters in a tandem cross-coupling and aromatization process. researchgate.net This method provides access to various N-aryl amino acid esters under mild conditions without the need for aryl halides or metal catalysts. researchgate.net
Visible-Light Photoredox Catalysis : This technique has emerged as a powerful tool for green chemistry. A visible-light-driven photoredox-catalyzed reaction has been described for the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature, yielding 1,2-amino alcohols. rsc.org Adapting such protocols for the direct N-arylation of phenylalanine derivatives could provide a highly efficient and sustainable pathway.
| Synthesis Strategy | Key Advantages | Representative Research Finding |
| Biocatalysis | High stereo- and regioselectivity, mild reaction conditions, reduced waste. acs.orgnih.gov | EDDS lyase catalyzes the hydroamination of fumarate (B1241708) with various arylamines to produce N-arylated aspartic acids with high conversion and excellent enantiomeric excess (>99% ee). acs.org |
| Metal-Free Routes | Avoids toxic and expensive heavy metals, utilizes renewable feedstocks. researchgate.net | N-aryl amino acid esters were synthesized in moderate to high yields from (−)-methyl-3-dehydroshikimate and amino acid esters. researchgate.net |
| Photocatalysis | Uses light as a renewable energy source, enables novel transformations under mild conditions. rsc.org | A visible-light photocatalytic method allows the coupling of N-aryl amino acids with carbonyl compounds in water. rsc.org |
Advanced Hybrid Computational-Experimental Methodologies for Precise Molecular Design
The rational design of this compound derivatives for specific applications is greatly enhanced by the integration of computational and experimental techniques. nih.gov These hybrid methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions. frontiersin.orgaip.org
Future directions in this area include:
Structure-Based and Ligand-Based Design : Computer-aided drug design (CADD) tools are central to modern pharmaceutical research. nih.govbeilstein-journals.org For a compound like this compound, these methods can be used to design derivatives with optimized binding affinities for specific biological targets. Structure-based drug design (SBDD) relies on the 3D structure of the target protein, while ligand-based methods are used when the target structure is unknown. beilstein-journals.org Hybrid approaches that combine both are becoming increasingly popular. beilstein-journals.org
Machine Learning and AI : Artificial intelligence, particularly machine learning (ML) and deep learning, is revolutionizing molecular design. frontiersin.orgarxiv.org These algorithms can analyze vast datasets to predict the properties of new molecules, including their biological activity and pharmacokinetic profiles, guiding the synthesis of the most promising candidates. nih.govfrontiersin.org For instance, ML models can be trained to predict which derivatives of this compound are likely to exhibit desired biological effects.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of how a molecule like this compound and its derivatives interact with their environment, such as a protein binding site. plos.org By simulating these interactions over time, researchers can predict binding free energies and understand the conformational changes that occur upon binding, offering a level of detail that is difficult to obtain through experimental methods alone. aip.orgplos.org
| Computational Technique | Application in Molecular Design | Expected Outcome |
| CADD/SBDD | Design of derivatives with improved binding to a target protein. beilstein-journals.org | Identification of lead compounds with higher potency and selectivity. aip.org |
| Machine Learning/AI | Prediction of biological activity and ADMET properties from molecular structure. frontiersin.org | Prioritization of synthetic targets, reducing experimental effort. nih.gov |
| Molecular Dynamics | Simulation of ligand-protein binding and conformational dynamics. plos.org | Detailed understanding of binding mechanisms and accurate prediction of binding affinity. aip.org |
Rational Design of Derivatives for Specific Mechanistic Probes in Chemical Biology
Derivatives of this compound can be rationally designed to serve as powerful tools for exploring biological systems. mdpi.com These chemical probes can be used to study protein function, track biological processes, and identify new therapeutic targets. acs.organnualreviews.org
Emerging opportunities in this field involve:
Fluorescent Labeling : Incorporating fluorescent groups into the structure of this compound can create probes for imaging and tracking in living cells. scispace.comed.ac.uk The strategic placement of a fluorophore allows for the study of protein-protein interactions, cellular localization, and dynamic processes using techniques like Förster resonance energy transfer (FRET). scispace.com
Unnatural Amino Acid (UAA) Incorporation : The use of unnatural amino acids provides a way to introduce unique chemical handles or biophysical properties into proteins. rsc.org Derivatives of this compound could be designed as UAAs to probe enzyme mechanisms or to create proteins with novel functions. rsc.orgresearchgate.net For example, fluorinated analogues can serve as sensitive probes for ¹⁹F NMR spectroscopy to study protein structure and dynamics. researchgate.net
Mechanism-Based Probes : These are designed to react covalently with their target enzyme in a mechanism-dependent manner, providing a powerful tool for identifying and characterizing enzyme activity. biorxiv.org A derivative of this compound could be engineered with a reactive "warhead" that becomes activated by the target enzyme, leading to irreversible inhibition and allowing for activity-based protein profiling. acs.org
| Probe Type | Design Strategy | Application |
| Fluorescent Probe | Covalent attachment of a fluorophore to the aryl ring or amino acid backbone. scispace.com | Live-cell imaging, FRET studies of protein interactions. scispace.com |
| Unnatural Amino Acid | Synthesis of analogues with unique functionalities (e.g., fluorine, alkyne). rsc.orgresearchgate.net | ¹⁹F NMR studies of protein conformation, bioorthogonal labeling. researchgate.net |
| Mechanism-Based Probe | Introduction of a latent reactive group that is unmasked by the target enzyme. acs.orgbiorxiv.org | Activity-based protein profiling, target identification and validation. annualreviews.org |
Exploration of Novel Supramolecular Assemblies and Functional Material Precursors
N-aryl amino acids are promising building blocks for the construction of ordered supramolecular structures and advanced functional materials. ccspublishing.org.cnchemistryviews.org The combination of the chiral amino acid core with the aromatic N-aryl group allows for a variety of non-covalent interactions, including hydrogen bonding and π–π stacking, which can drive self-assembly. nih.govacs.org
Future research in this area will likely focus on:
Controlled Self-Assembly : Investigating the self-assembly of this compound under various conditions (e.g., pH, solvent) can lead to the formation of well-defined nanostructures such as nanofibers, nanotubes, and helical structures. nih.govacs.orgnih.gov Studies have shown that N-terminal aryl amino acids can form single and double helices in the solid state and in solution, with the potential for chirality transfer. nih.govresearchgate.net
Hydrogel Formation : Supramolecular hydrogels formed from the self-assembly of small molecules have applications in tissue engineering and drug delivery. nih.gov The ability of N-aryl amino acids to form extensive hydrogen-bonded networks makes them excellent candidates for hydrogelators. The specific properties of the resulting gel can be tuned by modifying the structure of the parent molecule.
Chiroptical Materials : The inherent chirality of this compound can be transferred to the supramolecular level, resulting in materials with unique chiroptical properties, such as circularly polarized luminescence (CPL). ccspublishing.org.cn These materials are of interest for applications in optical devices, sensors, and asymmetric catalysis. Research aims to understand and control the relationship between molecular structure and supramolecular chirality. ccspublishing.org.cnacs.org
| Research Area | Focus | Potential Application |
| Self-Assembly | Formation of ordered nanostructures (nanofibers, helices) through non-covalent interactions. nih.govacs.org | Nanotechnology, templates for material synthesis. |
| Hydrogels | Development of biocompatible gels based on intermolecular hydrogen bonding. nih.gov | Biomedical engineering, controlled drug release systems. nih.gov |
| Chiroptical Materials | Transfer of molecular chirality to supramolecular assemblies. ccspublishing.org.cn | Advanced optical materials, chiral sensors, asymmetric catalysis. |
Q & A
Q. What are the common synthetic routes for N-(4-methylphenyl)-2-phenylalanine?
The synthesis typically involves coupling reactions between protected phenylalanine derivatives and 4-methylphenyl groups. For example, L-phenylalanine can be functionalized with a 4-methylphenyl moiety using alkylation or amidation reactions in anhydrous organic solvents (e.g., dichloromethane) with base catalysis. Intermediate protection (e.g., Boc or phthaloyl groups) may be required to prevent side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
Q. How do solubility and stability impact experimental design?
The compound’s solubility in polar aprotic solvents (e.g., DMF or DMSO) and instability under acidic/basic conditions necessitate inert reaction environments. Storage should be in sealed containers under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Optimization strategies include:
Q. How can NMR spectral overlaps be resolved for this compound?
Use 2D NMR techniques (e.g., HSQC, HMBC) to assign overlapping signals. Deuterated solvents and variable-temperature NMR can further clarify splitting patterns. Computational tools (e.g., DFT simulations) may aid in predicting chemical shifts .
Q. What mechanisms underlie its application in solid-phase peptide synthesis (SPPS)?
The 4-methylphenyl group can act as a hydrophobic anchor, improving resin compatibility. The Boc-protected derivative (see [19]) facilitates selective deprotection during SPPS, enabling sequential peptide elongation. Its aromatic side chain may also enhance peptide stability .
Q. How can interactions between this compound and biomolecules be studied?
Techniques include:
- Fluorescence quenching assays to monitor binding to proteins/enzymes.
- Isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Molecular docking simulations to predict binding modes .
Q. What safety protocols are essential during synthesis?
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation/contact via closed-system reactors.
- Dispose of waste via certified hazardous material handlers .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
